molecular formula C20H18Cl2N4O4S B12115840 4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B12115840
M. Wt: 481.4 g/mol
InChI Key: OZVBFFFDBSPXCI-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, a pyrimidinylsulfamoyl group, and a butanamide backbone. Its unique chemical properties make it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorophenol with butyric acid to form 4-(2,4-dichlorophenoxy)butanoic acid. This intermediate is then reacted with 4-aminopyrimidine-2-sulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenoxy)butanoic acid: Shares the dichlorophenoxy group but differs in the rest of the structure.

    2,4-Dichlorophenoxyacetic acid: Another compound with a dichlorophenoxy group, commonly used as a herbicide.

Uniqueness

4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H18Cl2N4O4S

Molecular Weight

481.4 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C20H18Cl2N4O4S/c21-14-4-9-18(17(22)13-14)30-12-1-3-19(27)25-15-5-7-16(8-6-15)31(28,29)26-20-23-10-2-11-24-20/h2,4-11,13H,1,3,12H2,(H,25,27)(H,23,24,26)

InChI Key

OZVBFFFDBSPXCI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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